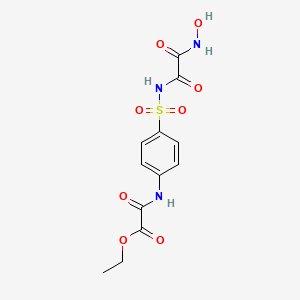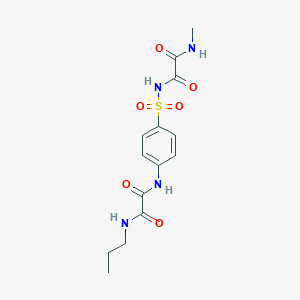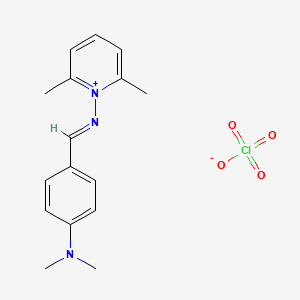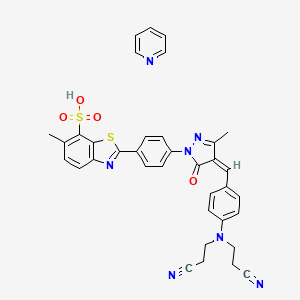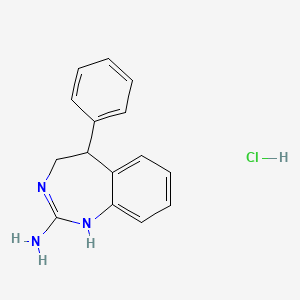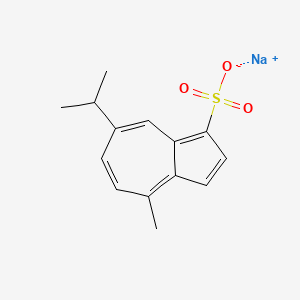
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is a complex organic compound belonging to the dibenzo[b,d]pyran family These compounds are known for their diverse biological activities and structural complexity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran can be achieved through several methods. One common approach involves the Rh(III)-catalyzed cascade C–H activation annulation of aryl ketone O-acetyl oximes and quinones . This method is redox-neutral and involves a possible Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step .
Another method is the multicomponent domino reaction, which includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . This method is efficient and provides better yields compared to stepwise processes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of transition-metal-catalyzed C–H bond activation and multicomponent reactions in industrial settings is promising due to their efficiency and scalability.
化学反应分析
Types of Reactions
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of 6-carboxy-6-formyl-6H-dibenzo(b,d)pyran.
Reduction: Formation of 6-hydroxymethyl-6H-dibenzo(b,d)pyran.
Substitution: Formation of various substituted dibenzo[b,d]pyran derivatives.
科学研究应用
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential anti-inflammatory, anticancer, and neuroprotective properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
作用机制
The mechanism of action of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
6H-Dibenzo[b,d]pyran-6-one: Lacks the carboxyl and hydroxymethyl groups, making it less reactive.
6-Hydroxy-6H-dibenzo[b,d]pyran: Similar structure but lacks the carboxyl group.
6-Carboxy-6H-dibenzo[b,d]pyran: Lacks the hydroxymethyl group.
Uniqueness
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is unique due to the presence of both carboxyl and hydroxymethyl groups, which enhance its reactivity and potential applications. Its structural complexity and diverse biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
83359-49-3 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)benzo[c]chromene-6-carboxylic acid |
InChI |
InChI=1S/C15H12O4/c16-9-15(14(17)18)12-7-3-1-5-10(12)11-6-2-4-8-13(11)19-15/h1-8,16H,9H2,(H,17,18) |
InChI 键 |
KOBICGCMDRHRRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OC2(CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


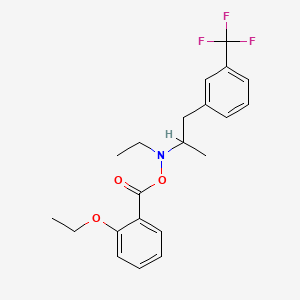
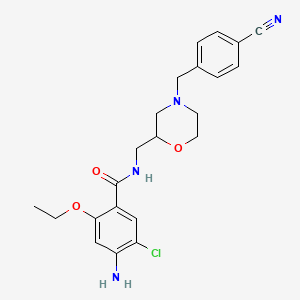

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12745927.png)
